![molecular formula C5H14N2O2S B13069480 N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide is an organic compound with the molecular formula C5H14N2O2S. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methyl-N-[2-(methylamino)ethyl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, primary and secondary amines, and various substituted derivatives .
Applications De Recherche Scientifique
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with proteins and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-[2-(methylamino)ethyl]aniline
- N-methyl-N-[2-(methylamino)ethyl]ethanol
- N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in various scientific research fields .
Propriétés
Formule moléculaire |
C5H14N2O2S |
|---|---|
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-6-4-5-7(2)10(3,8)9/h6H,4-5H2,1-3H3 |
Clé InChI |
VWRFJMAUDZERIU-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


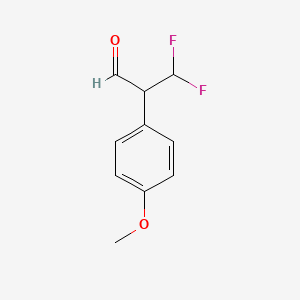


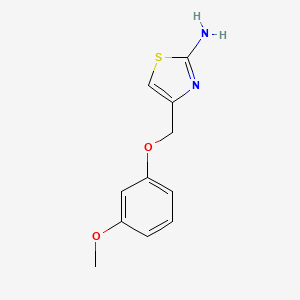
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)

![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
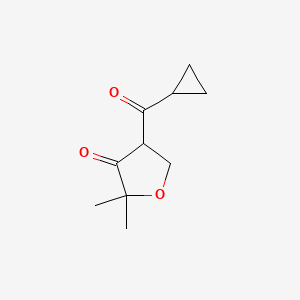
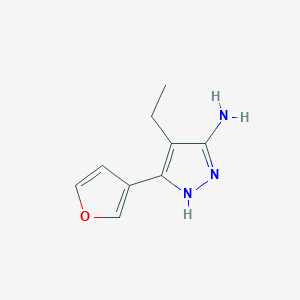
![2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069455.png)
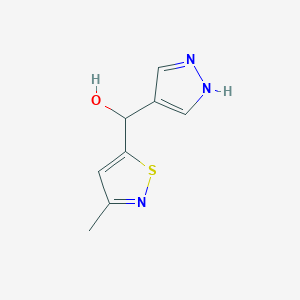
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B13069465.png)

